molecular formula C14H17NO2 B2396611 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate CAS No. 71043-64-6

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Cat. No.: B2396611
CAS No.: 71043-64-6
M. Wt: 231.295
InChI Key: PDPJYLYRJOHRGS-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate is a chemical compound with the molecular formula C14H17NO2. It is a derivative of 2,2,4-trimethyl-1,2-dihydroquinoline, which is known for its antioxidant properties. This compound is used in various industrial applications, particularly in the production of rubber and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate typically involves the condensation of aniline with acetone in the presence of a catalyst. One method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the efficiency and yield of the product .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar catalytic processes. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid, is common due to their high activity and recyclability .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinolines .

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate has several scientific research applications:

Mechanism of Action

The antioxidant activity of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate is attributed to its ability to scavenge free radicals. The compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate is unique due to its specific ester functional group, which enhances its solubility and reactivity in certain applications. This makes it particularly useful in specialized industrial processes where other derivatives may not perform as effectively .

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9-8-14(3,4)15-13-6-5-11(7-12(9)13)17-10(2)16/h5-8,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPJYLYRJOHRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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